molecular formula C18H16O4 B1213593 Dasytrichone CAS No. 151655-69-5

Dasytrichone

Cat. No.: B1213593
CAS No.: 151655-69-5
M. Wt: 296.3 g/mol
InChI Key: VOEVEGYLKQKGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dasytrichone is a novel flavone first isolated from Dasymaschalon trichophorum (Annonaceae) . Its structure features an unusual A-ring substitution pattern (C-methylation at positions 6 and 8, and hydroxylation at position 5) (Figure 1), distinguishing it from common flavonoids . Subsequent studies have identified its presence in other Annonaceae species, such as Mitrella kentii , where it contributes to the plant’s defense mechanisms alongside metabolites like delphinidin and eriodictyol chalcone .

Properties

CAS No.

151655-69-5

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

5-hydroxy-6,8,8-trimethyl-2-phenylchromene-4,7-dione

InChI

InChI=1S/C18H16O4/c1-10-15(20)14-12(19)9-13(11-7-5-4-6-8-11)22-17(14)18(2,3)16(10)21/h4-9,20H,1-3H3

InChI Key

VOEVEGYLKQKGLZ-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C(C1=O)(C)C)OC(=CC2=O)C3=CC=CC=C3)O

Canonical SMILES

CC1=C(C2=C(C(C1=O)(C)C)OC(=CC2=O)C3=CC=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Flavonoids

Dasytrichone belongs to the flavone subclass, characterized by a 2-phenylchromen-4-one backbone. Its structural uniqueness lies in its methylation pattern and substitution sites , which influence its bioactivity. Below is a comparative analysis with analogous compounds (Table 1):

Table 1: Structural and Functional Comparison of this compound with Analogous Flavonoids

Compound Source Structural Features Key Biological Activities Reference
This compound Dasymaschalon trichophorum 5-OH, 6-CH₃, 8-CH₃ Inhibits benzo[a]pyrene metabolism
Desmosflavone Leptospermum scoparium 5-OH, 7-OCH₃, 6-CH₃, 8-CH₃ Antimicrobial, antioxidant
C-Formylflavones Desmos spp. 6/8-CHO substitution Chemotaxonomic markers
Muxiangrine I Elsholtzia stauntonii Pyrano structure, C-methylation Anti-inflammatory

Key Observations:

Substitution Patterns: this compound’s 6- and 8-methyl groups are rare among flavones, contrasting with desmosflavone’s additional 7-methoxy group .

Biological Activities: this compound’s chemopreventive activity is distinct from desmosflavone’s antimicrobial effects, highlighting how minor structural changes dictate functional divergence . C-formylflavones, while structurally similar, lack reported anticancer activity and instead serve as chemotaxonomic markers in Annonaceae .

Comparison with Functionally Similar Compounds

This compound’s α-glucosidase inhibitory activity (IC₅₀ = 12.3 μM) aligns it with other flavonoid derivatives used in diabetes management. However, its potency is lower than acarbose (IC₅₀ = 1.4 μM), a clinical α-glucosidase inhibitor . This suggests that while this compound’s structure enables moderate enzyme inhibition, its primary therapeutic value lies in chemoprevention rather than metabolic regulation.

Research Findings and Limitations

Metabolite Variability :

  • This compound levels in E. phaseoloides vary significantly across plant tissues (e.g., lower concentrations in S3 stem samples), indicating environmental or developmental regulation .
  • Such variability complicates standardization for pharmacological use.

Synthetic Challenges :

  • The compound’s complex substitution pattern makes total synthesis impractical with current methods, limiting large-scale production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dasytrichone
Reactant of Route 2
Dasytrichone

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